![molecular formula C9H12NO5P B14266917 Dimethyl [(3-nitrophenyl)methyl]phosphonate CAS No. 152528-25-1](/img/structure/B14266917.png)
Dimethyl [(3-nitrophenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(3-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl ester and a 3-nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [(3-nitrophenyl)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the phosphonate ester. For instance, the reaction of trimethyl phosphite with 3-nitrobenzyl bromide under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(3-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed
Reduction: The reduction of the nitro group yields dimethyl [(3-aminophenyl)methyl]phosphonate.
Substitution: Substitution reactions can yield various alkylated derivatives.
Hydrolysis: Hydrolysis results in the formation of phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(3-nitrophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of dimethyl [(3-nitrophenyl)methyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Dimethyl [(4-nitrophenyl)methyl]phosphonate: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
Uniqueness
Dimethyl [(3-nitrophenyl)methyl]phosphonate is unique due to the position of the nitro group, which influences its chemical reactivity and potential applications. The meta position of the nitro group can lead to different electronic effects compared to para-substituted analogs, making it a valuable compound for specific synthetic and research purposes.
Eigenschaften
CAS-Nummer |
152528-25-1 |
|---|---|
Molekularformel |
C9H12NO5P |
Molekulargewicht |
245.17 g/mol |
IUPAC-Name |
1-(dimethoxyphosphorylmethyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-14-16(13,15-2)7-8-4-3-5-9(6-8)10(11)12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
JEUMBXRAOMQFLM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


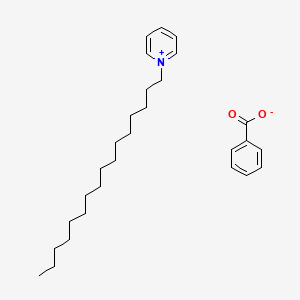
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
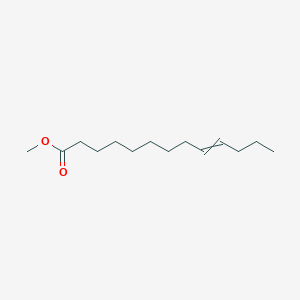
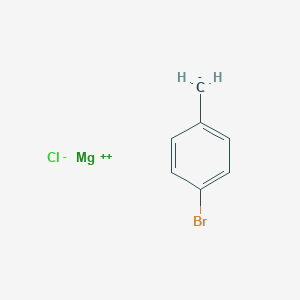
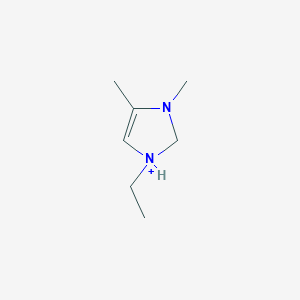
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

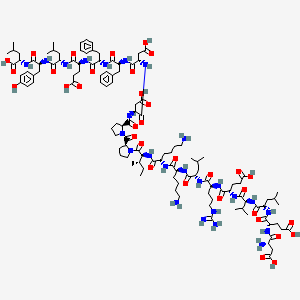


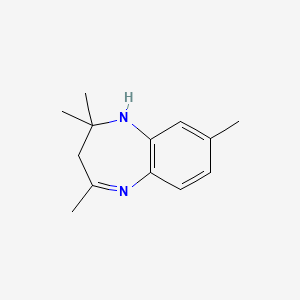
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
